molecular formula C19H18ClN5O B2559325 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326916-26-0

1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2559325
CAS No.: 1326916-26-0
M. Wt: 367.84
InChI Key: LSDHNGUFHNDYJK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a cyclopentyl group, a pyridinyl group, and a 1,2,3-triazole group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthesis process and the stereochemistry of the starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and pyridinyl groups could potentially make the compound relatively non-polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthetic Routes and Applications

Synthetic Routes for 1,4-disubstituted 1,2,3-Triazoles

1,2,3-Triazoles serve as key scaffolds in organic compounds due to their diverse applications in drug discovery, bioconjugation, material science, liquid crystals, and solid phase organic synthesis. The azide-alkyne cycloaddition, known as click chemistry, is pivotal for synthesizing 1,4-disubstituted 1,2,3-triazoles. This method is appreciated for its simplicity, high selectivity, and efficiency in constructing complex molecules from various starting materials. The biological significance of 1,2,3-triazole derivatives is underscored by their broad spectrum of biological activities, prompting extensive research into their synthetic routes (Kaushik et al., 2019).

Biological and Medicinal Applications

Novel Triazole Derivatives

Triazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The patent review covering prototypes being considered for clinical studies highlights the continuous interest in developing new triazoles for pharmaceutical applications. The need for efficient synthesis methods that adhere to green chemistry principles is emphasized, alongside the search for new drugs targeting emerging diseases and resistant bacterial strains (Ferreira et al., 2013).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, including triazoles, are employed as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, illustrating the multifaceted applications of triazole derivatives beyond their direct biological effects (Jindal & Kaur, 2021).

Mechanism of Action

Future Directions

The future directions for research into this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission . Additionally, this compound has been shown to interact with various proteins involved in oxidative stress pathways, potentially modulating the levels of reactive oxygen species and influencing cellular redox states .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of enzymes like acetylcholinesterase and proteins involved in redox reactions, the compound can alter gene expression and cellular metabolism. For instance, the inhibition of acetylcholinesterase can lead to changes in neurotransmitter levels, affecting neuronal function and potentially leading to neuroprotective effects . Moreover, the compound’s interaction with oxidative stress pathways can impact the expression of genes involved in antioxidant defense, thereby influencing cellular responses to oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its neuroprotective properties. Additionally, the compound can modulate the activity of proteins involved in oxidative stress by interacting with their active sites or altering their expression levels. These interactions can lead to changes in the cellular redox state and influence the overall metabolic balance within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can exert sustained effects on cellular function, particularly in terms of modulating oxidative stress and acetylcholinesterase activity . These effects are consistent over time, suggesting that the compound maintains its biochemical activity in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert neuroprotective effects by inhibiting acetylcholinesterase and modulating oxidative stress pathways . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and oxidative damage. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overproduction of reactive oxygen species, leading to cellular damage and impaired function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism and oxidative stress. The compound’s inhibition of acetylcholinesterase affects the breakdown of acetylcholine, leading to altered neurotransmitter levels and signaling . Additionally, the compound interacts with enzymes involved in redox reactions, influencing the production and scavenging of reactive oxygen species. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to acetylcholinesterase and other proteins involved in oxidative stress pathways, influencing its localization and accumulation within cells . These interactions can affect the compound’s distribution and its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific biomolecules. The compound has been observed to localize within the cytoplasm and the endoplasmic reticulum, where it interacts with acetylcholinesterase and proteins involved in oxidative stress . These interactions can influence the compound’s activity and function, as well as its effects on cellular processes.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-cyclopentyl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c20-14-7-9-16(10-8-14)25-18(13-4-3-11-21-12-13)17(23-24-25)19(26)22-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDHNGUFHNDYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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